molecular formula C15H10O5 B177216 2-(3,4,5-Trihydroxyphenyl)chromen-4-one CAS No. 126432-36-8

2-(3,4,5-Trihydroxyphenyl)chromen-4-one

Cat. No. B177216
CAS RN: 126432-36-8
M. Wt: 270.24 g/mol
InChI Key: YKIGTAPSUMVDNX-UHFFFAOYSA-N
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Description

“2-(3,4,5-Trihydroxyphenyl)chromen-4-one” is a chemical compound with the molecular formula C15H10O5 . It belongs to the class of organic compounds known as flavones, which are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one .


Molecular Structure Analysis

The molecular structure of “2-(3,4,5-Trihydroxyphenyl)chromen-4-one” consists of a chromen-4-one backbone with a trihydroxyphenyl group attached . The average mass of the molecule is 270.237 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,4,5-Trihydroxyphenyl)chromen-4-one” include a density of 1.5±0.1 g/cm³, a boiling point of 548.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has 5 hydrogen bond acceptors and 3 hydrogen bond donors .

Scientific Research Applications

Future Directions

The future directions for the study of “2-(3,4,5-Trihydroxyphenyl)chromen-4-one” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As a flavone, it may have potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

2-(3,4,5-trihydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-10-7-14(20-13-4-2-1-3-9(10)13)8-5-11(17)15(19)12(18)6-8/h1-7,17-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIGTAPSUMVDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497329
Record name 2-(3,4,5-Trihydroxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4,5-Trihydroxyphenyl)chromen-4-one

CAS RN

126432-36-8
Record name 2-(3,4,5-Trihydroxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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